Tboa-(DL)
Description
Historical Context and Significance as a Pharmacological Tool
The development and application of DL-TBOA marked a significant advancement in the study of glutamate (B1630785) transport. Before the introduction of non-transported competitive inhibitors like DL-TBOA, earlier inhibitors such as threo-β-hydroxyaspartate (THA) and trans-pyrrolidine-2,4-dicarboxylic acid (t-PDC) were transported competitive inhibitors. unil.ch These earlier compounds could lead to confounding effects, including astrocytic coupled Na+ influx. unil.ch
DL-TBOA was introduced as a non-transported competitive inhibitor of glutamate transporters, offering a more refined tool for researchers. unil.chnih.gov Its ability to block EAATs without being transported into the cell allowed for a clearer examination of transporter function and the consequences of impaired glutamate uptake. unil.chnih.govnih.gov This characteristic made DL-TBOA invaluable for studying the physiological roles of EAATs and the impact of extracellular glutamate accumulation. nih.gov
Overview of Excitatory Amino Acid Transport Systems and Their Physiological Relevance
Excitatory amino acid transporters (EAATs) are a family of plasma membrane proteins that play a vital role in regulating the concentration of excitatory amino acids, primarily glutamate and aspartate, in the extracellular space of the CNS. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.comaimspress.comfrontiersin.org Maintaining low extracellular glutamate levels is crucial for proper synaptic signaling and preventing excitotoxicity, a process where excessive glutamate overstimulates neurons, leading to cellular damage and death. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com
There are five known human EAAT subtypes: EAAT1 (also known as GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. nih.govresearchgate.netfrontiersin.orgaimspress.comsdbonline.org These transporters exhibit distinct expression patterns and localization within the CNS. researchgate.netfrontiersin.orgaimspress.comsdbonline.orgpnas.org EAAT1 and EAAT2 are predominantly expressed on astrocytes and are responsible for the majority of glutamate uptake from the synaptic cleft. unil.chresearchgate.netsdbonline.orgpnas.org EAAT3 is primarily found on neurons, located on cell bodies and dendrites. researchgate.netaimspress.compnas.org EAAT4 is mainly expressed in cerebellar Purkinje cells, and EAAT5 is predominantly found in the retina. researchgate.netaimspress.compnas.org
EAATs are secondary active transporters that utilize the electrochemical gradients of ions, particularly sodium (Na+), potassium (K+), and protons (H+), to drive the uptake of glutamate against its concentration gradient. aimspress.compnas.org The transport cycle involves the co-transport of three Na+ ions and one H+ ion with one molecule of glutamate, followed by the counter-transport of one K+ ion. aimspress.compnas.org This electrogenic process contributes to the membrane potential. aimspress.com
Beyond their role in glutamate transport, some EAAT subtypes, notably EAAT4 and EAAT5, also function as anion channels, conducting chloride ions (Cl-). researchgate.netfrontiersin.orgmdpi.comsdbonline.org This anion conductance can influence neuronal excitability and signaling. researchgate.netsdbonline.org Additionally, EAAT3 has been shown to transport cysteine, an important precursor for the synthesis of glutathione, a key antioxidant. nih.govmdpi.compnas.org
The physiological relevance of EAATs is underscored by their critical role in various aspects of brain function, including synaptic transmission, plasticity, and protection against excitotoxic insults. ontosight.ainih.govresearchgate.netnih.gov Dysfunction or loss of EAAT function has been implicated in numerous neurological disorders, including neurodegenerative diseases, epilepsy, and stroke. nih.govnih.gov Therefore, studying EAATs and their inhibition by compounds like DL-TBOA is fundamental to understanding these conditions and developing potential therapeutic strategies. ontosight.ainih.govnih.gov
Data Table: Inhibitory Potency of DL-TBOA on Human EAAT Subtypes
| EAAT Subtype | IC₅₀ (μM) (Glutamate Uptake Inhibition) | Kᵢ (μM) (Glutamate Uptake Inhibition) | Kᵢ (μM) (Anion Current Inhibition) | Assay System | Source |
| EAAT1 | 70 | 42 | 9.0 (Kb) | COS-1 cells, Xenopus laevis oocytes | rndsystems.comtocris.comnih.govmedchemexpress.com |
| EAAT2 | 6 | 5.7 | 0.116 (Kb) | COS-1 cells, Xenopus laevis oocytes | rndsystems.comtocris.comnih.govmedchemexpress.com |
| EAAT3 | 6 | 9.3 | - | COS-1 cells, HEK293 cells | rndsystems.comtocris.commedchemexpress.com |
| EAAT4 | - | 4.4 | 4.4 | Xenopus laevis oocytes | rndsystems.comtocris.commedchemexpress.comcaymanchem.com |
| EAAT5 | - | 3.2 | 3.2 | Xenopus laevis oocytes | rndsystems.comtocris.commedchemexpress.comcaymanchem.com |
Note: IC₅₀ values represent the concentration of inhibitor required for 50% inhibition. Kᵢ values represent the inhibition constant. Kb values represent the binding affinity constant. Values may vary depending on the specific assay conditions and expression system used. rndsystems.comtocris.comnih.govmedchemexpress.com
Properties
Molecular Formula |
C22H26N2O10 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-phenylmethoxybutanedioic acid;(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
InChI |
InChI=1S/2C11H13NO5/c2*12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h2*1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t2*8-,9-/m10/s1 |
InChI Key |
CSEZCYBVEGIYNG-MFBWXLJUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)N)C(=O)O.C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Dl Tboa Action
Inhibition of Excitatory Amino Acid Transporters (EAATs)
EAATs play a vital role in maintaining low extracellular glutamate (B1630785) concentrations, preventing excitotoxicity and ensuring efficient synaptic transmission. medchemexpress.com DL-TBOA exerts its effects by blocking the activity of these transporters, thereby increasing the extracellular levels of glutamate and aspartate. nih.govapexbt.com This blockade can have significant downstream consequences on neuronal activity and survival. apexbt.com
Competitive and Non-Transportable Inhibition Modality
DL-TBOA functions as a competitive inhibitor of EAATs. medchemexpress.comrndsystems.comtocris.combio-techne.comtocris.comhellobio.combiocrick.commedchemexpress.comfishersci.nl This means that DL-TBOA competes with the natural substrates, such as glutamate and aspartate, for binding to the transporter's active site. nih.gov Unlike these substrates, however, DL-TBOA is a non-transportable blocker. medchemexpress.comrndsystems.comtocris.combio-techne.comtocris.comhellobio.combiocrick.commedchemexpress.comfishersci.nlnih.gov It binds to the transporter but is not translocated across the cell membrane. nih.gov This non-transportable nature is crucial to its inhibitory effect, as it effectively occupies the binding site and prevents the uptake of excitatory amino acids without being removed from the extracellular space by the transporter itself. biocrick.comnih.gov
Research using electrophysiological analyses in Xenopus laevis oocytes expressing human EAAT1 or EAAT2 has shown that DL-TBOA reduces glutamate-induced currents, indicating the prevention of transport. nih.gov The dose-response curve of glutamate is shifted by the addition of DL-TBOA without a significant change in the maximum current, a characteristic of competitive inhibition. nih.gov
Binding Site Interactions and Conformational Dynamics of EAATs
DL-TBOA is understood to bind at the substrate binding site of EAATs. nih.gov Studies utilizing the archaeal glutamate transporter homolog GltPh, a model system for EAATs, have provided insights into the binding interactions and the conformational changes involved. nih.govportlandpress.com Crystal structures of GltPh in complex with DL-TBOA show similarities to structures bound with the substrate aspartate. portlandpress.com
Binding of DL-TBOA to the transporter influences its conformational dynamics. nih.govpnas.org In the GltPh model, DL-TBOA binding, in the presence of Na+, has been shown to protect a site in the extracellular loop between helices 3 and 4 from proteolysis, suggesting ligand-induced conformational changes in this region. nih.govsigmaaldrich.com Furthermore, studies on human EAAT1 using chemical cross-linking have indicated that DL-TBOA binding prevents cross-linking between specific residues in transmembrane helix 7 and the re-entrant loops HP1 and HP2. nih.gov These residues are thought to be located near the translocation pore and undergo repositioning during the transport cycle. nih.gov This suggests that DL-TBOA binding stabilizes a particular conformation, preventing the structural rearrangements necessary for substrate translocation. nih.govportlandpress.com
Fluorometric measurements have also been used to study conformational changes in EAATs upon ligand binding. In EAAT3, the competitive blocker TBOA was found to partly inhibit the fluorescence changes induced by glutamate, further supporting that these changes are related to conformational rearrangements within the transporter. pnas.org The Na+-dependence and inhibition by TBOA of these fluorescence changes indicate their direct relation to the glutamate transporter. pnas.org
Subtype Specificity and Differential Potency across EAAT1-5
DL-TBOA is known to inhibit all five subtypes of excitatory amino acid transporters (EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5). medchemexpress.comrndsystems.comtocris.combio-techne.comtocris.comhellobio.combiocrick.commedchemexpress.comfishersci.nlnih.gov However, its potency varies across these subtypes. medchemexpress.comrndsystems.comtocris.combio-techne.comtocris.comhellobio.commedchemexpress.comfishersci.nljneurosci.org This differential potency makes DL-TBOA a useful tool for broadly inhibiting EAAT activity while acknowledging potential variations in the contribution of individual subtypes depending on the concentration used and the specific cellular or tissue context. elifesciences.org
Here is a summary of reported inhibition values for DL-TBOA across different EAAT subtypes:
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the experimental conditions and assay methods used.
EAAT1 Inhibition Profile
DL-TBOA inhibits EAAT1, albeit typically with lower potency compared to EAAT2 and EAAT3 in some assay systems. rndsystems.comtocris.combio-techne.comtocris.comhellobio.comfishersci.nljneurosci.org Reported IC50 values for EAAT1 are around 70 µM in uptake assays using HEK293 cells. rndsystems.comtocris.combio-techne.comtocris.com In COS-1 cells expressing human EAAT1, Ki values of 42 µM have been reported for the inhibition of [14C]glutamate uptake. nih.govapexbt.commedchemexpress.commedchemexpress.com Electrophysiological studies in Xenopus oocytes expressing human EAAT1 have shown a Kb value of 9.0 µM. nih.gov Despite being less potent than for other subtypes, the inhibition of EAAT1 by DL-TBOA contributes to elevated extracellular glutamate levels in areas where this transporter is expressed, such as astrocytes. nih.gov
EAAT2 Inhibition Profile
EAAT2 is a major glutamate transporter in the brain, primarily expressed in astrocytes. DL-TBOA is a potent inhibitor of EAAT2. nih.govapexbt.com IC50 values are consistently reported around 6 µM in uptake assays using HEK293 cells. rndsystems.comtocris.combio-techne.comtocris.comhellobio.comfishersci.nljneurosci.org Studies in COS-1 cells expressing human EAAT2 have shown Ki values of approximately 5.7 µM for the inhibition of [14C]glutamate uptake. nih.govmedchemexpress.comapexbt.commedchemexpress.commedchemexpress.com Electrophysiological measurements in Xenopus oocytes expressing human EAAT2 indicate a higher potency, with a Kb value of 116 nM. nih.gov The potent inhibition of EAAT2 by DL-TBOA is a key factor in its ability to significantly increase extracellular glutamate concentrations in many brain regions. elifesciences.org
EAAT3 Inhibition Profile
EAAT3 is predominantly a neuronal glutamate transporter. DL-TBOA also effectively inhibits EAAT3. medchemexpress.comrndsystems.comtocris.combio-techne.comtocris.comhellobio.comfishersci.nljneurosci.orgmedchemexpress.com Similar to EAAT2, IC50 values for EAAT3 are reported around 6 µM in uptake assays using HEK293 cells. rndsystems.comtocris.combio-techne.comtocris.comhellobio.comfishersci.nljneurosci.orgmedchemexpress.com Ki values of 9.3 µM have been reported for the inhibition of [3H]-d-Asp uptake in HEK293 cells expressing human EAAT3. rndsystems.comtocris.combio-techne.comtocris.com The inhibition of neuronal EAAT3 by DL-TBOA contributes to altered glutamate dynamics at the synapse, impacting neuronal excitability. elifesciences.org
Compound Names and PubChem CIDs
EAAT4 Inhibition Profile
Research has characterized the inhibitory potency of DL-TBOA across the various EAAT subtypes. For human EAAT4, DL-TBOA has been shown to block transport in a competitive manner. Studies utilizing electrophysiological analyses in Xenopus laevis oocytes expressing human EAAT4 have determined inhibition constant (Ki) values. The Ki value for DL-TBOA inhibition of EAAT4 is reported to be 4.4 μM. rndsystems.comtocris.comhellobio.combio-techne.commedchemexpress.comfishersci.nlfishersci.comfujifilm.comcaymanchem.commedchemexpress.comresearchgate.net This indicates that DL-TBOA has a notable affinity for inhibiting the function of EAAT4.
EAAT5 Inhibition Profile
Similar to its effects on EAAT4, DL-TBOA also acts as an inhibitor of human EAAT5. Electrophysiological studies using Xenopus laevis oocytes expressing human EAAT5 have provided insights into the potency of DL-TBOA at this transporter subtype. The reported Ki value for DL-TBOA inhibition of EAAT5 is 3.2 μM. rndsystems.comtocris.comhellobio.combio-techne.commedchemexpress.comfishersci.nlfishersci.comfujifilm.comcaymanchem.commedchemexpress.comresearchgate.net This value suggests that DL-TBOA is a potent inhibitor of EAAT5-mediated transport.
The inhibition profiles for EAAT4 and EAAT5, alongside other EAAT subtypes, highlight DL-TBOA's broad inhibitory action across the EAAT family. The following table summarizes the reported Ki values for EAAT4 and EAAT5 inhibition by DL-TBOA:
| Transporter Subtype | Inhibition Constant (Ki) | Assay Method | Reference |
| EAAT4 | 4.4 μM | Electrophysiology (Xenopus oocytes) | rndsystems.comtocris.comhellobio.combio-techne.commedchemexpress.comfishersci.nlfishersci.comfujifilm.comcaymanchem.commedchemexpress.comresearchgate.net |
| EAAT5 | 3.2 μM | Electrophysiology (Xenopus oocytes) | rndsystems.comtocris.comhellobio.combio-techne.commedchemexpress.comfishersci.nlfishersci.comfujifilm.comcaymanchem.commedchemexpress.comresearchgate.net |
Impact on EAAT-Associated Anion Conductance
Beyond its role as a transport blocker, DL-TBOA also impacts the anion conductance associated with EAATs. EAATs are known to possess a thermodynamically uncoupled anion channel activity that is gated by the binding of sodium and substrate. medchemexpress.comfrontiersin.orgfrontiersin.org DL-TBOA has been shown to block these transport-associated currents. rupress.orgresearchgate.netnih.govnih.govpnas.org Furthermore, DL-TBOA can also block leak currents mediated by EAATs, particularly noted in studies involving EAAT5. nih.govresearchgate.netnih.gov The blockade of this anion conductance by DL-TBOA is dependent on the concentration of the inhibitor and is a significant aspect of its pharmacological profile, distinguishing it from compounds that only block transport. rupress.orgfrontiersin.orgnih.govpnas.org The EAAT-associated anion conductance is also sodium-dependent. frontiersin.orgnih.gov
Selectivity Profile Against Ionotropic and Metabotropic Glutamate Receptors
A key characteristic of DL-TBOA is its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors. rndsystems.comtocris.comhellobio.combio-techne.combiocrick.comfishersci.nlfishersci.comfujifilm.comnih.gov This selectivity is crucial for its use as a research tool, allowing for the specific investigation of EAAT function without directly affecting the activity of these major classes of glutamate receptors. Studies have consistently shown that DL-TBOA does not exhibit significant effects on either ionotropic or metabotropic glutamate receptors at concentrations that effectively inhibit EAATs. nih.gov This high selectivity profile makes DL-TBOA a valuable pharmacological agent for dissecting the roles of glutamate transporters in various physiological and pathological processes.
Methodological Approaches in Dl Tboa Research
In Vitro Experimental Systems
In vitro systems provide controlled environments to study the cellular and molecular effects of DL-TBOA. These range from simplified cell lines expressing specific transporters to complex primary cultures and tissue slices that maintain aspects of native neural circuitry.
Cell-Based Glutamate (B1630785) Uptake Assays (e.g., COS-1, HEK293 Cells)
Cell lines like COS-1 and HEK293 are frequently used to express specific human or rodent EAAT subtypes. These systems allow for the direct measurement of glutamate uptake and the assessment of DL-TBOA's inhibitory potency on individual transporter isoforms. In these assays, cells are incubated with radiolabeled glutamate (e.g., [14C]glutamate or [3H]-d-Asp) in the presence or absence of DL-TBOA. tocris.comapexbt.commedchemexpress.combio-techne.com The amount of radioactivity taken up by the cells is then measured to quantify transporter activity.
Research findings from these assays have shown that DL-TBOA inhibits glutamate uptake in a dose-dependent manner. apexbt.com Studies using COS-1 cells expressing human EAAT1 and EAAT2 reported Ki values of 42 μM for EAAT1 and 5.7 μM for EAAT2. apexbt.commedchemexpress.com In HEK293 cells expressing human EAAT1, EAAT2, and EAAT3, Ki values were reported as 2.9 μM, 2.2 μM, and 9.3 μM, respectively, using [3H]-d-Asp uptake assays. tocris.combio-techne.com DL-TBOA has also been shown to inhibit EAAT4 and EAAT5 in these systems, with Ki values of 4.4 μM and 3.2 μM, respectively. biocrick.comhellobio.comtocris.commedchemexpress.combio-techne.com
| EAAT Subtype (Human) | Cell Line | Assay Type | Ki (μM) | IC50 (μM) | Source |
|---|---|---|---|---|---|
| EAAT1 | COS-1 | [14C]glutamate uptake | 42 | - | apexbt.commedchemexpress.com |
| EAAT2 | COS-1 | [14C]glutamate uptake | 5.7 | - | apexbt.commedchemexpress.com |
| EAAT1 | HEK293 | [3H]-d-Asp uptake | 2.9 | 70 | tocris.combio-techne.com |
| EAAT2 | HEK293 | [3H]-d-Asp uptake | 2.2 | 6 | tocris.combio-techne.com |
| EAAT3 | HEK293 | [3H]-d-Asp uptake | 9.3 | 6 | tocris.combio-techne.com |
| EAAT4 | - | - | 4.4 | - | biocrick.comhellobio.comtocris.commedchemexpress.combio-techne.com |
| EAAT5 | - | - | 3.2 | - | biocrick.comhellobio.comtocris.commedchemexpress.combio-techne.com |
Xenopus Laevis Oocyte Expression Systems for EAAT Characterization
Xenopus laevis oocytes are a valuable expression system for studying the electrophysiological properties of neurotransmitter transporters, including EAATs. biocrick.comacs.orgnih.govbiologists.com By injecting oocytes with mRNA encoding specific EAAT subtypes, researchers can measure transporter-mediated currents using two-electrode voltage clamp. biologists.com
DL-TBOA has been extensively used in Xenopus oocytes to characterize its effects on EAAT function. Electrophysiological analyses in EAAT4 or EAAT5 expressed on Xenopus oocytes showed that DL-TBOA acted as a non-transportable blocker. biocrick.com In oocytes expressing human EAAT1 or EAAT2, DL-TBOA induced no detectable inward currents but significantly reduced glutamate-induced currents, indicating inhibition of transport. biocrick.comacs.org The Kb values for human EAAT1 and EAAT2 expressed in Xenopus laevis oocytes were reported as 9.0 μM and 116 nM, respectively. biocrick.comacs.org These results highlight DL-TBOA as a potent competitive blocker of glutamate transporters in this system. biocrick.com Studies have also used DL-TBOA in oocytes to investigate the anion conductance associated with EAATs. frontiersin.orgnih.gov
Primary Neuronal and Glial Cell Culture Models
Primary cultures of neurons and glial cells (astrocytes and microglia) provide a more physiologically relevant environment than cell lines for studying the effects of DL-TBOA on glutamate homeostasis and cellular interactions. Astrocytes, in particular, play a critical role in glutamate uptake via EAAT1 and EAAT2. frontiersin.orgsemanticscholar.orgunil.ch
In primary neuronal and glial cultures, DL-TBOA is used to block endogenous glutamate transporters, leading to increased extracellular glutamate concentrations. This allows researchers to investigate the impact of elevated glutamate on neuronal activity, synaptic plasticity, and glial responses. ontosight.aibiorxiv.orgresearchgate.netresearchgate.net For instance, blocking glutamate transporters with DL-TBOA in primary cortical cells can lead to glutamate-induced excitotoxicity, and these cultures can be used to model the neuroprotective role of microglia during such events. researchgate.net Studies in cultured astrocytes have shown that DL-TBOA can effectively inhibit glutamate transport reversal. semanticscholar.org
Brain Slice Electrophysiological Recordings
Brain slices maintain the complex cellular architecture and synaptic connections of the brain, making them suitable for studying the effects of DL-TBOA on neural circuit function. Electrophysiological recordings in brain slices allow for the measurement of electrical activity in neurons and glial cells. semanticscholar.orgfrontiersin.orgnih.gov
Field Potential Recordings
Field potential recordings measure the summed electrical activity of a population of neurons. In brain slices, stimulating a pathway (e.g., Schaffer collaterals in hippocampal slices) evokes field excitatory postsynaptic potentials (fEPSPs) in the target region. biorxiv.orgsemanticscholar.orgpnas.org DL-TBOA is used in these experiments to block glutamate uptake, leading to increased extracellular glutamate and altered synaptic transmission.
Studies using hippocampal slices have shown that inhibiting glutamate transporters with DL-TBOA causes changes in synaptic transmission, including a decrease in the magnitude of the fEPSP response. biorxiv.org DL-TBOA can also influence synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), by increasing extrasynaptic glutamate levels and activating different glutamate receptors. biorxiv.orgpnas.org In the developing rat neocortex, DL-TBOA application generated synchronized slow oscillations and an increase in the frequency of postsynaptic currents, suggesting that glutamate transporters prevent the generation of seizures. nih.gov DL-TBOA has also been used in corticostriatal slices to investigate its effects on field potential amplitude. nih.gov
Patch-Clamp Electrophysiology
Patch-clamp recordings allow for the measurement of electrical currents and membrane potentials in individual neurons or glial cells. This technique provides detailed information about the activity of ion channels and transporters. semanticscholar.orgfrontiersin.orgnih.govnih.gov
In brain slices, patch-clamp is used to record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) in neurons, as well as transporter currents or changes in membrane potential in glial cells. DL-TBOA is applied to block EAATs and observe the resulting changes in these electrical signals. For example, whole-cell patch-clamp recordings in vestibular hair cells demonstrated a glutamate-activated anion current blocked by DL-TBOA, indicating the presence of high-affinity glutamate transporters like EAAT4 and EAAT5 in these cells. nih.govplos.org In hippocampal slices, patch-clamp recordings have shown that DL-TBOA can increase astrocytic membrane depolarization in response to synaptic stimulation and increase the amplitude of synaptically evoked NMDA currents in neurons. semanticscholar.orgfrontiersin.org DL-TBOA has also been used in patch-clamp studies to investigate its effects on GABAergic postsynaptic currents in the developing neocortex, revealing an interplay between EAATs and GABA transporters. nih.gov
DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a widely used pharmacological tool in neuroscience research, primarily known for its action as a potent, non-transportable inhibitor of excitatory amino acid transporters (EAATs). EAATs play a critical role in maintaining low extracellular concentrations of glutamate and aspartate, thereby regulating excitatory neurotransmission and preventing excitotoxicity. By blocking these transporters, DL-TBOA allows researchers to investigate the physiological and pathological consequences of impaired glutamate uptake in various experimental settings. Research utilizing DL-TBOA spans a range of methodologies, from in vitro cell systems to complex in vivo animal models, to elucidate the functions of EAATs and the dynamics of extracellular glutamate.
Micro-Electrode Array (MEA) Recordings
Micro-Electrode Arrays (MEAs) are sophisticated tools used to record the electrical activity of excitable cells, such as neurons, in a non-invasive manner over extended periods. MEAs consist of a grid of electrodes embedded in a substrate, allowing for simultaneous recording from multiple sites within a neuronal culture or brain slice. This technique is valuable for monitoring spontaneous and evoked electrophysiological activity and assessing network dynamics. nih.gov
Research findings using MEA recordings with DL-TBOA include observations of increased extracellular glutamate concentrations in hippocampal slices and the rat prefrontal cortex upon DL-TBOA application. frontiersin.orgnih.gov For instance, in rat hippocampal slices, bath perfusion of 50 µM DL-TBOA resulted in a significant increase in extracellular glutamate levels. frontiersin.org Similarly, local administration of DL-TBOA in the prefrontal cortex of rats led to an approximate 120% increase in extracellular glutamate. nih.gov MEA recordings can also be combined with techniques like patch-clamp to investigate the effects of DL-TBOA on specific cellular responses, such as astrocytic membrane depolarization and synaptic currents. frontiersin.orgnih.gov
| Preparation/Region | DL-TBOA Concentration | Observed Change in Extracellular Glutamate | Source |
| Rat Hippocampal Slices | 50 µM | Increased from ~61 nM to ~220 nM (twofold increase) frontiersin.org | frontiersin.org |
| Rat Prefrontal Cortex (in vivo) | Not specified (local administration) | ~120% increase | nih.gov |
In Vivo Experimental Paradigms
In vivo experimental paradigms are crucial for understanding the effects of DL-TBOA within the complex environment of a living organism. These methods allow researchers to investigate the impact of impaired glutamate transport on brain function, behavior, and pathology. DL-TBOA is utilized in various in vivo techniques to manipulate extracellular glutamate levels and study the resulting physiological and behavioral consequences. caymanchem.comapexbt.comresearchgate.netbiocrick.comnih.govglpbio.com
Microdialysis Techniques for Extracellular Neurotransmitter Monitoring
Microdialysis is a widely used technique for continuously monitoring the levels of extracellular neurotransmitters and other substances in specific brain regions of awake or anesthetized animals. nih.govrug.nlnih.gov A microdialysis probe is stereotaxically implanted into the brain region of interest, and artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of extracellular substances that diffuse across a semipermeable membrane at the probe tip. The collected dialysate is then analyzed using techniques such as high-performance liquid chromatography (HPLC). nih.gov
Coupling microdialysis with DL-TBOA administration is a common approach to assess the contribution of EAATs to the regulation of extracellular amino acid concentrations. By perfusing DL-TBOA through the microdialysis probe or administering it locally, researchers can inhibit glutamate uptake and measure the resulting changes in extracellular glutamate, aspartate, and other amino acids. caymanchem.comapexbt.comresearchgate.netbiocrick.comnih.govglpbio.comrug.nlarvojournals.org
Microdialysis studies have consistently shown that DL-TBOA administration leads to significant increases in extracellular glutamate and aspartate levels in various brain regions. For example, intrahippocampal perfusion of 500 µM DL-TBOA in rats has been shown to increase extracellular aspartate levels by 3.4-fold and glutamate levels by 9-fold. apexbt.comresearchgate.netbiocrick.comglpbio.com Similar increases in extracellular glutamate have been observed in the rat striatum and nucleus accumbens following DL-TBOA application. nih.govrug.nl
| Brain Region | DL-TBOA Concentration (Administration Method) | Fold Increase in Extracellular Glutamate | Fold Increase in Extracellular Aspartate | Other Amino Acids Increased | Source |
| Rat Hippocampus | 500 µM (intrahippocampal perfusion) | 9-fold | 3.4-fold | Alanine | apexbt.comresearchgate.netbiocrick.comglpbio.com |
| Rat Striatum | 1 mM (local application via microsensor) | ~175% (~2.75-fold) | Not specified | Not specified | rug.nl |
| Young Rat Nucleus Accumbens | Not specified (infusion) | 300% (4-fold) | Not specified | Not specified | nih.gov |
Stereotaxic Administration in Animal Models
Stereotaxic surgery is a technique used to precisely target and deliver substances, such as DL-TBOA, into specific brain structures in animal models. This method involves using a stereotaxic frame and a brain atlas to guide the placement of needles or cannulae to defined coordinates relative to anatomical landmarks like the bregma and lamda. nih.govnih.gov Stereotaxic administration allows for localized inhibition of glutamate transporters, enabling researchers to investigate the regional consequences of impaired glutamate uptake. apexbt.comresearchgate.netbiocrick.comglpbio.commdpi.com
Studies employing stereotaxic administration of DL-TBOA in rodents have revealed significant effects on neuronal integrity, behavior, and electrical activity. Injection of DL-TBOA into areas like the hippocampus or striatum can induce dose-dependent neuronal damage. apexbt.comresearchgate.netbiocrick.comglpbio.com For instance, intrahippocampal injection of DL-TBOA has been shown to increase lesion volume in the CA1 region of rats. caymanchem.comcaymanchem.com Beyond structural changes, stereotaxic DL-TBOA can also precipitate behavioral alterations, including hyperexcitability, wet-dog shakes, salivation, and forelimb myoclonus. caymanchem.comcaymanchem.com Furthermore, lower concentrations of intrahippocampal DL-TBOA have been used to impair spatial recognition memory in mice, an effect linked to the activation of extrasynaptic NMDA receptors. mdpi.com
In Vivo Electrophysiological Assessment (e.g., Electroencephalography)
In vivo electrophysiological techniques, such as Electroencephalography (EEG) and local field potential recordings, are used to measure the electrical activity of the brain in living animals. These methods provide insights into neuronal network function and can detect abnormal patterns of activity, such as epileptic discharges. caymanchem.comapexbt.comresearchgate.netbiocrick.comglpbio.comcaymanchem.compsu.eduscispace.cominmed.fr
In vivo electrophysiological assessment is often combined with stereotaxic administration of DL-TBOA to investigate the impact of glutamate transporter inhibition on brain electrical activity. Studies have shown that disrupting glutamate uptake with DL-TBOA can lead to significant alterations in EEG patterns and induce seizure activity. caymanchem.comapexbt.comresearchgate.netbiocrick.comglpbio.comcaymanchem.compsu.eduscispace.com
Research using EEG and other in vivo electrophysiological methods has demonstrated that intrahippocampal injection of DL-TBOA can induce epileptic EEG discharges and limbic seizures in rats. caymanchem.comapexbt.combiocrick.comglpbio.comcaymanchem.com In studies with developing rats, inhibition of glutamate transporters by DL-TBOA has been shown to induce a characteristic "suppression-burst" pattern in cortical EEG, characterized by recurrent paroxysmal bursts of activity alternating with periods of silence, as well as partial seizures. psu.eduscispace.com These electrophysiological changes are associated with the activation of ionotropic glutamate receptors. psu.edu
| Brain Region (Administration Method) | Animal Model (Age/Condition) | Observed Electrophysiological/Behavioral Effects | Source |
| Hippocampus (intrahippocampal injection) | Adult Rat | Epileptic EEG discharges, limbic seizures, hyperexcitability, wet-dog shakes, salivation, forelimb myoclonus caymanchem.comapexbt.combiocrick.comglpbio.comcaymanchem.com | caymanchem.comapexbt.combiocrick.comglpbio.comcaymanchem.com |
| Neocortex (intracortical/ICV injection) | Neonatal Rat Pups (P5-P7) | "Suppression-burst" EEG pattern, recurrent paroxysmal bursts, partial seizures psu.eduscispace.com | psu.eduscispace.com |
| Hippocampus (intrahippocampal injection) | Mouse | Impaired spatial recognition memory (at lower concentrations) mdpi.com | mdpi.com |
Physiological and Pathophysiological Effects of Dl Tboa on Neural Circuits
Alterations in Extracellular Glutamate (B1630785) and Aspartate Homeostasis
DL-TBOA acts by blocking the reuptake of excitatory amino acids, including glutamate and aspartate, from the extracellular space caymanchem.comnih.gov. This competitive inhibition prevents transporters like EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5 from efficiently removing these neurotransmitters from the synaptic cleft and surrounding areas bio-techne.comfishersci.comrndsystems.comcaymanchem.comhellobio.com. The consequence is an elevation in the basal and activity-dependent extracellular concentrations of glutamate and aspartate caymanchem.com. Studies using enzyme-based amperometric sensors have shown that DL-TBOA can significantly increase the basal level of extracellular glutamate biorxiv.org. This disruption of homeostasis is a primary mechanism through which DL-TBOA exerts its physiological and pathophysiological effects on neural circuits. DL-TBOA has also been shown to increase extracellular aspartate levels in the rat hippocampus caymanchem.com. The compound itself is taken up by the transporter over long time intervals, but not on a short time scale nih.gov.
Consequences for Neuronal Excitability and Synaptic Transmission
The elevated extracellular levels of glutamate and aspartate caused by DL-TBOA lead to increased activation of glutamate receptors, both synaptic and extrasynaptic, significantly impacting neuronal excitability and synaptic transmission biorxiv.orgplos.orgphysiology.org.
Enhanced NMDA Receptor Activation and Synaptic Currents
Increased extracellular glutamate resulting from EAAT blockade by DL-TBOA leads to enhanced activation of NMDA receptors frontiersin.orgplos.orgphysiology.org. This effect is particularly notable for extrasynaptic NMDA receptors, which are activated by glutamate that spills over from the synaptic cleft due to impaired uptake frontiersin.orgplos.orgphysiology.org. Studies have shown that DL-TBOA application increases NMDA currents in neurons frontiersin.org. In the presence of DL-TBOA, NMDA receptor-mediated currents can exhibit altered amplitudes and longer decay times plos.org. This enhanced NMDA receptor activation contributes to increased neuronal depolarization and can influence downstream signaling pathways frontiersin.orgphysiology.org.
Modulation of Spontaneous and Evoked Excitatory Postsynaptic Currents (EPSCs)
DL-TBOA modulates both spontaneous and evoked excitatory postsynaptic currents (EPSCs). While the effect on AMPA receptor-mediated currents can vary, studies have shown that DL-TBOA can reduce the peak amplitude of evoked AMPA-mediated EPSCs in some preparations frontiersin.org. Conversely, DL-TBOA application has been shown to significantly increase the peak amplitude of evoked EPSCs when NMDA receptor-mediated currents are isolated frontiersin.org. The effect of DL-TBOA on EPSCs is dependent on the quantity of glutamate released, with a greater effect observed with increasing stimulus strength jneurosci.org. The increase in extracellular glutamate can lead to AMPA receptor desensitization, which might contribute to a decrease in the excitatory synaptic response biorxiv.orgelifesciences.orgnih.gov.
Induction of Synchronized Epileptiform Discharges and Seizures in Experimental Models
A significant consequence of glutamate transporter inhibition by DL-TBOA is the induction of neuronal hyperexcitability, leading to synchronized epileptiform discharges and seizures in experimental models caymanchem.comnih.govnih.govfrontiersin.org. By preventing the efficient clearance of glutamate, DL-TBOA causes sustained activation of glutamate receptors, promoting excessive neuronal firing nih.gov. In vitro studies using brain slices have shown that DL-TBOA can prolong bicuculline-induced epileptiform activity and enhance evoked activity in epilepsy models nih.gov. In vivo experiments have demonstrated that inhibition of glutamate transporters by DL-TBOA can generate seizures, often characterized by recurrent paroxysmal bursts alternating with periods of hypoactivity caymanchem.comnih.govpsu.edu. This effect is primarily mediated by the activation of NMDA receptors nih.gov.
Role in Astrocyte-Neuron Interactions
Astrocytes play a critical role in regulating extracellular glutamate homeostasis through the expression of EAATs, particularly EAAT1 and EAAT2 unil.chfrontiersin.orgresearchgate.net. By inhibiting these astrocytic transporters, DL-TBOA directly impacts astrocyte-neuron interactions frontiersin.orgbiorxiv.org. Impaired glutamate uptake by astrocytes leads to increased extracellular glutamate, which in turn affects both neuronal and astrocytic activity frontiersin.orgresearchgate.net. DL-TBOA application has been shown to increase astrocytic membrane depolarization, potentially mediated by a rise in extracellular K+ due to increased neuronal NMDA receptor activation frontiersin.org. Astrocytes can sense neuronal activity, and the disruption of glutamate uptake by DL-TBOA highlights the crucial role of astrocytes in maintaining the balance of excitatory neurotransmission frontiersin.orgresearchgate.net. The effects of DL-TBOA on synaptic transmission and network activity underscore the importance of astrocytic glutamate uptake in regulating neuronal circuit function frontiersin.orgbiorxiv.org.
Here is a table summarizing some of the key effects of DL-TBOA mentioned in the text:
| Effect on Neural Circuits | Observation/Finding | Source Index |
| Increased Extracellular Glutamate | Significant increase in basal extracellular glutamate levels. | 10 |
| Increased Extracellular Aspartate | Increases extracellular aspartate levels in rat hippocampus. | 12 |
| Enhanced Neuronal NMDA Receptor Activation | Increases NMDA currents in neurons; alters amplitude and prolongs decay time of NMDA receptor-mediated currents. | 1, 9 |
| Modulation of Evoked EPSCs (AMPA-mediated) | Can reduce peak amplitude of evoked AMPA-mediated EPSCs. | 1, 17, 19 |
| Modulation of Evoked EPSCs (NMDA-mediated) | Significantly increases peak amplitude of evoked EPSCs when NMDA currents are isolated. | 1 |
| Induction of Epileptiform Discharges/Seizures | Prolongs bicuculline-induced epileptiform activity; enhances evoked activity in epilepsy models; generates seizures. | 12, 14, 23 |
| Induction of Tonic Excitatory Currents | Activates extrasynaptic receptors leading to tonic inward currents. | 16, 18, 19 |
| Generation of Slow Network Oscillations | Induces recurrent slow and long-lasting depolarization and multiunit activity in developing circuits. | 13 |
| Increased Astrocytic Membrane Depolarization | Significantly increases the peak amplitude of astrocytic depolarization. | 1 |
Effects on Astrocytic Membrane Potential and Intracellular Calcium Signaling
Astrocytes play a critical role in maintaining glutamate homeostasis through the action of EAATs, predominantly EAAT1 and EAAT2. Inhibition of these transporters by DL-TBOA leads to an increase in extracellular glutamate, which in turn can affect astrocytic function. Studies have shown that blocking glutamate transporters with DL-TBOA can enhance astrocytic membrane depolarization. frontiersin.org This increased depolarization is likely a consequence of the elevated extracellular glutamate levels, which can activate glutamate receptors on astrocytes and influence ion gradients.
Furthermore, inhibiting astrocytic glutamate transport has been shown to elicit robust intracellular calcium signals in astrocytes. researchgate.netplos.org These calcium transients can manifest as complex waveforms, including short bursts superimposed on larger, prolonged waves. researchgate.net While the exact mechanisms are still being investigated, the rise in intracellular calcium is thought to be related to the increased extracellular glutamate activating astrocytic receptors, potentially including metabotropic glutamate receptors (mGluRs). plos.orgnih.gov Some research indicates that the effect of glutamate transport inhibition on astrocytic calcium signals might be mediated, at least in part, through mGluR1 activation. researchgate.netplos.org TBOA has been shown to lower the threshold for astrocyte calcium responses and can elevate baseline calcium levels in neurons. nih.gov
Contribution to Astrocyte Volume Regulation
Astrocytes are crucial for maintaining brain ion and volume homeostasis. Glutamate uptake by EAATs is a sodium-dependent process, and the influx of sodium ions into astrocytes during glutamate transport contributes to osmotic changes that can influence cell volume. Inhibition of EAATs by DL-TBOA affects this process.
Studies investigating the impact of DL-TBOA on astrocyte volume regulation, particularly in conditions like oxygen-glucose deprivation (OGD), have shown that DL-TBOA can lead to a significant decrease in astrocyte volume increase evoked by OGD. nih.govplos.org This suggests that the glutamate uptake activity by EAATs contributes to the swelling observed under such pathological conditions, and blocking this uptake with DL-TBOA mitigates the swelling. The effect of DL-TBOA on swelling can vary slightly between different astrocytic subpopulations. nih.govplos.org
Influence on the Glutamine-Glutamate Cycle
The glutamine-glutamate cycle is a metabolic pathway involving neurons and astrocytes that is essential for maintaining glutamatergic neurotransmission. nih.govfrontiersin.orgnih.govfrontiersin.org In this cycle, glutamate released by neurons is primarily taken up by astrocytes via EAATs. nih.govfrontiersin.orgnih.gov Within astrocytes, glutamate is converted to glutamine by glutamine synthetase. nih.govfrontiersin.orgnih.govfrontiersin.org Glutamine is then released by astrocytes and taken up by neurons, where it is converted back to glutamate by glutaminase, replenishing the neuronal glutamate pool for synaptic release. nih.govfrontiersin.orgnih.gov
DL-TBOA, by inhibiting glutamate uptake into astrocytes, disrupts this cycle. nih.gov This disruption can lead to a reduced supply of glutamine from astrocytes to neurons, potentially impacting the replenishment of neuronal glutamate. While the glutamate-glutamine cycle is considered integral for continuously replenishing the neurotransmitter pool, some studies suggest that excitatory synaptic transmission might persist independently of the normal operation of this cycle to some extent, as evidenced by continued synaptic responses in neuronal cultures treated with DL-TBOA in glutamine-free medium. nih.govjneurosci.org However, diminished astrocyte glutamine synthesis, a consequence of impaired glutamate uptake, is recognized as a neuropathological component in several neurological diseases, potentially leading to excitotoxicity and neurodegeneration by depriving neurons of essential metabolic substrates and neurotransmitter precursors. researchgate.net
Differential Effects on Glial vs. Neuronal Glutamate Transport Contributions
Glutamate transport is mediated by different EAAT subtypes with distinct localization in glial cells (primarily EAAT1 and EAAT2) and neurons (primarily EAAT3, EAAT4, and EAAT5). unil.chnih.govguidetopharmacology.org DL-TBOA is a non-transportable inhibitor that blocks multiple EAAT subtypes, although with varying affinities. It has been reported to have IC50 values in the low micromolar range for EAAT1, EAAT2, and EAAT3, and Ki values in the low micromolar range for EAAT4 and EAAT5. tocris.combio-techne.comfishersci.commedchemexpress.com
While DL-TBOA inhibits both glial and neuronal transporters, its effects are often interpreted in the context of the predominant transporter types in a given brain region or cell type. In many areas, astrocytic transporters, particularly EAAT2 (GLT-1) and EAAT1 (GLAST), are responsible for the majority of glutamate uptake. unil.chguidetopharmacology.orgfrontiersin.org Therefore, the effects of DL-TBOA are often largely attributed to the inhibition of glial uptake, leading to increased extracellular glutamate and subsequent impacts on both glial and neuronal activity.
Studies using DL-TBOA have helped to elucidate the relative contributions of glial and neuronal transporters in different contexts. For example, inhibition of glutamate transporters with TBOA has been shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) by enhancing presynaptic NMDA receptor activation, indicating a role for glutamate spillover controlled by transporters at inhibitory synapses. jneurosci.org Selective inhibition of glial transporters in an individual Bergmann glial cell had a greater effect on mIPSC frequency in an adjacent Purkinje neuron than postsynaptic transporter inhibition, highlighting the significant role of glial uptake in limiting glutamate spillover. jneurosci.org
Implications for Neuronal Network Dysfunction in Disease Models
The ability of DL-TBOA to disrupt glutamate homeostasis makes it a valuable tool for modeling conditions characterized by glutamate dysregulation and excitotoxicity.
Mimicry of Glutamate Dysregulation in Neurodegenerative Conditions
Glutamate dysregulation, particularly impaired glutamate uptake by astrocytes, is implicated in the pathogenesis of various neurodegenerative diseases. By inhibiting EAATs, DL-TBOA can mimic the consequences of reduced glutamate clearance observed in these conditions, leading to elevated extracellular glutamate and excessive activation of glutamate receptors. This can result in excitotoxicity, a process where excessive neuronal stimulation by glutamate leads to neuronal damage and death.
Experimental models using DL-TBOA help researchers understand how impaired glutamate transport contributes to neuronal dysfunction and degeneration. For instance, altered glutamate transporter function has been observed in rodent models of focal cortical dysplasia, where astrocytes show markedly different electrophysiological properties and reduced TBOA-sensitive transporter function. frontiersin.org Nonselective blockade of glutamate transport with TBOA has also been shown to evoke enhanced tonic NMDA receptor activation in models of heart failure, supporting the idea of altered glial glutamate transporter function in this condition. physiology.org
Experimental Models of Excitotoxicity (e.g., Ischemia/Reperfusion)
DL-TBOA is frequently used in experimental models of excitotoxicity, such as those involving ischemia/reperfusion injury. During ischemia, energy failure impairs the ability of EAATs to transport glutamate, leading to its accumulation in the extracellular space. nih.gov This excess glutamate overactivates neuronal glutamate receptors, particularly NMDA receptors, triggering a cascade of events that result in neuronal damage.
Applying DL-TBOA in experimental settings simulates the impaired glutamate uptake that occurs during ischemia, thereby inducing excitotoxicity. This allows researchers to study the mechanisms of excitotoxic injury and evaluate potential neuroprotective strategies. For example, DL-TBOA has been used to study astrocyte swelling induced by oxygen-glucose deprivation, a model of ischemia. nih.govplos.org The compound's effect on reducing this swelling underscores the role of glutamate transport in ischemia-induced cellular changes.
The use of DL-TBOA in these models provides insights into how the failure of glutamate transport contributes to neuronal death and the progression of neurological damage in conditions like stroke and other forms of brain injury.
Structure Activity Relationships and Analog Development for Dl Tboa
Synthesis and Derivatization of DL-TBOA Analogues
The synthesis of aspartate derivatives with substituents at the C-3 position, including TBOA and its analogues, has been a challenging endeavor. An early synthesis of L-TBOA involved a complex 11-step procedure. acs.org More recently, chemoenzymatic methods have been developed for the asymmetric synthesis of L-TBOA and its analogues, offering a more rapid approach. acs.org Chemical procedures for synthesizing racemic mixtures of TBOA and its derivatives have also been explored, serving as valuable reference compounds. researchgate.net
Derivatization of the TBOA structure has involved introducing various substituents, particularly on the phenyl ring of the benzyloxy group. nih.gov These modifications aim to explore the structure-activity relationships and develop compounds with improved potency or selectivity profiles. nih.gov For instance, analogues of L-TFB-TBOA, which is itself a derivatized form of L-TBOA, have been synthesized and characterized. acs.orgebi.ac.uknih.gov Hybrid compounds have also been designed by integrating L-TBOA with selective inhibitors of specific EAAT subtypes, such as the EAAT2-selective inhibitor WAY-213613 or the EAAT3-preferring inhibitor NBI-59159. acs.orgebi.ac.uknih.gov
Influence of Stereochemistry on EAAT Inhibition (L-TBOA vs. D-TBOA, threo vs. erythro Configuration)
Stereochemistry plays a critical role in the inhibitory activity of TBOA and its analogues on EAATs. Comparisons between different stereoisomers have consistently demonstrated the importance of the threo configuration and the L-stereoisomer for potent EAAT inhibition.
Studies comparing (DL-threo)- and (DL-erythro)-aspartate analogues have confirmed that the threo configuration is crucial for inhibitory activity at EAAT1-4. acs.orgebi.ac.uknih.govacs.org (DL-threo)-Asp analogues have been shown to be significantly more potent inhibitors than their corresponding (DL-erythro)-Asp analogues across all four EAAT subtypes. acs.org
Furthermore, comparisons between the optically pure isomers L-TBOA and D-TBOA have revealed differences in their potency and interaction with EAAT subtypes. L-TBOA is generally the more potent blocker for human EAAT1-3. researchgate.netnih.govresearchgate.netaxonmedchem.com While L-TBOA shows potent inhibitory action for each EAAT subtype, D-TBOA has revealed differences in the pharmacophores between EAAT1 and EAAT3, suggesting distinct binding interactions for the enantiomers. biocrick.comresearchgate.netnih.gov The threo-isomers are more potent than the erythro-isomers, and L-isomers are more potent than D-isomers. researchgate.net
Data on the IC50 values for different isomers of TBOA highlight these stereochemical preferences:
| Compound | EAAT1 (µM) | EAAT2 (µM) | EAAT3 (µM) |
| L-threo-TBOA | 23 axonmedchem.com | 3.8 axonmedchem.com | 7.0 axonmedchem.com |
| D-threo-TBOA | 637 axonmedchem.com | 64 axonmedchem.com | 21 axonmedchem.com |
| DL-threo-TBOA | 70 hellobio.com | 6 hellobio.com | 6 hellobio.com |
Note: IC50 values can vary depending on the experimental conditions and cell lines used.
Development of More Potent and/or Selective EAAT Inhibitors (e.g., TFB-TBOA)
Building upon the structure-activity relationships of TBOA, researchers have developed more potent and selective EAAT inhibitors. A notable example is (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate, known as TFB-TBOA. nih.govtocris.commedchemexpress.com TFB-TBOA is a highly potent blocker of EAATs, particularly EAAT1 and EAAT2. tocris.commedchemexpress.comcaymanchem.combio-techne.com
TFB-TBOA has demonstrated significantly greater potency compared to L-TBOA, with IC50 values in the nanomolar range for EAAT1 and EAAT2. nih.govtocris.commedchemexpress.comcaymanchem.combio-techne.com For instance, IC50 values for TFB-TBOA have been reported as 22 nM for EAAT1, 17 nM for EAAT2, and 300 nM for EAAT3 in uptake assays using cells expressing these transporters. nih.govtocris.commedchemexpress.com This represents a considerable increase in potency compared to L-TBOA, which has IC50 values in the micromolar range (e.g., 33 µM for EAAT1, 6.2 µM for EAAT2, and 15 µM for EAAT3). nih.gov
TFB-TBOA also exhibits selectivity for EAAT1 and EAAT2 over EAAT3, EAAT4, and EAAT5, as well as a wide range of other neuronal receptors and transporters. tocris.comcaymanchem.combio-techne.com This selectivity makes TFB-TBOA a valuable tool for specifically inhibiting glial glutamate (B1630785) transporters (EAAT1 and EAAT2), which are predominantly located on astrocytes. tocris.commedchemexpress.com
The development of TFB-TBOA and other potent analogues has often involved incorporating bulky substituents onto the benzyloxy group of the TBOA structure, as suggested by early studies on TBOA derivatives. researchgate.net
Comparative Studies with Other Glutamate Transport Modulators
Differentiation from Transportable Inhibitors (e.g., L-trans-Pyrrolidine-2,4-dicarboxylate)
A key distinction in glutamate (B1630785) transporter pharmacology lies between inhibitors that are themselves transported substrates and those that are not. L-trans-Pyrrolidine-2,4-dicarboxylate (L-trans-PDC) is a well-characterized example of a transportable EAAT inhibitor. researchgate.netnih.govresearchgate.net Unlike non-transportable inhibitors, transportable inhibitors like L-trans-PDC can induce efflux of intracellular glutamate or D-aspartate (a non-metabolizable glutamate analog transported by EAATs) through heteroexchange, where the binding and translocation of the inhibitor is coupled to the counter-transport of an intracellular substrate. tocris.com
Studies comparing DL-TBOA and L-trans-PDC have highlighted these differential effects on transporter function. While both compounds inhibit the uptake of [³H]D-aspartate in neuronal and astrocytic cultures, their impact on release differs significantly. tocris.com L-trans-PDC can stimulate the release of preloaded [³H]D-aspartate from neurons and astrocytes, consistent with its function as a transportable substrate capable of driving heteroexchange. tocris.com In contrast, DL-TBOA does not induce such efflux and can even inhibit depolarization-induced release mediated by carrier reversal, reflecting its non-transportable nature. tocris.com This fundamental difference in mechanism means that transportable inhibitors can complicate the interpretation of experiments aimed at blocking glutamate uptake, as they can simultaneously cause glutamate release. DL-TBOA, by blocking transport without being transported, provides a cleaner method for inhibiting uptake. tocris.com
Furthermore, in vivo studies in rats have shown differential effects on extracellular amino acid levels and neuronal damage. Microdialysis administration of DL-TBOA into the hippocampus resulted in significant increases in extracellular glutamate and aspartate levels and induced neuronal damage and convulsive behavior. L-trans-PDC, at a concentration that also inhibited uptake, caused a less pronounced elevation of extracellular excitatory amino acids and did not induce neuronal damage or behavioral changes. These findings underscore that the transportable nature of L-trans-PDC leads to distinct net effects compared to the non-transportable blockade by DL-TBOA, likely due to the balance between uptake inhibition and potential release mechanisms.
Comparison with Other Non-Transportable Inhibitors (e.g., (+)-HIP-B, Dihydrokainate, UCPH101)
DL-TBOA is not the only non-transportable inhibitor of EAATs, and comparisons with other compounds in this class reveal differences in potency and selectivity for specific EAAT subtypes.
Dihydrokainate (DHK) is another non-transportable inhibitor, known for its relative selectivity for the EAAT2 subtype (also known as GLT-1). Studies have shown that DHK inhibits EAAT2 with higher potency compared to EAAT1 and EAAT3. DL-TBOA, while also a non-transportable blocker, generally exhibits broader inhibition across multiple EAAT subtypes, albeit with varying affinities. medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org For instance, DL-TBOA shows potent inhibition of EAAT2 and EAAT3, with lower potency at EAAT1. medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org This contrasts with DHK's more pronounced selectivity for EAAT2.
UCPH101 is characterized as a selective inhibitor of the EAAT1 subtype. Research indicates that UCPH101 displays significantly higher selectivity for EAAT1 compared to EAAT2 and EAAT3. This is distinct from DL-TBOA, which inhibits EAAT2 and EAAT3 with higher potency than EAAT1. medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org The differing selectivity profiles of DL-TBOA, DHK, and UCPH101 make them valuable tools for pharmacologically dissecting the roles of individual EAAT subtypes in various physiological and pathological processes.
(+)-HIP-B represents another class of non-transportable EAAT inhibitors. Studies on (+)-HIP-B suggest it may inhibit glutamate transporter function through a mixed mechanism, potentially involving a binding site distinct from the primary substrate binding site where competitive inhibitors like DL-TBOA bind. Unlike some competitive inhibitors including TBOA, (+)-HIP-B does not appear to inhibit the leak anion conductance associated with EAATs. Furthermore, (+)-HIP-B has been reported to be more potent in inhibiting forward transport compared to reverse transport, suggesting a potential preference for interacting with specific transporter conformations. This is a notable difference from DL-TBOA, which is a competitive inhibitor and blocks both forward and reverse transport by binding to the substrate site.
The following table summarizes some reported affinity values (IC₅₀ or Kᵢ) for DL-TBOA and other non-transportable inhibitors across different human EAAT subtypes:
| Compound | EAAT1 (µM) | EAAT2 (µM) | EAAT3 (µM) | EAAT4 (µM) | EAAT5 (µM) | Mechanism | Selectivity Notes | Source(s) |
| DL-TBOA | 70 (IC₅₀), 2.9 (Kᵢ) | 6 (IC₅₀), 2.2 (Kᵢ), 5.7 (Kᵢ) | 6 (IC₅₀), 9.3 (Kᵢ) | 4.4 (Kᵢ) | 3.2 (Kᵢ) | Non-transportable, Competitive | Broader inhibition across subtypes. medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org | medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org |
| Dihydrokainate | >3000 (Kᵢ) | 23 (Kᵢ), 79 (Kᵢ) | >3000 (Kᵢ) | - | - | Non-transportable, Competitive | Relatively selective for EAAT2. | uni.lu |
| UCPH101 | 0.67 (IC₅₀) | >400-fold less potent than EAAT1 | >400-fold less potent than EAAT1 | - | - | Non-transportable | Selective for EAAT1. | |
| (±)-HIP-B | 17-18 (IC₅₀, Glu uptake) | 17-18 (IC₅₀, Glu uptake) | 17-18 (IC₅₀, Glu uptake) | - | - | Non-transportable, Non-competitive/Mixed | Inhibits uptake and release differentially. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
Note: Affinity values can vary depending on the experimental system and specific assay conditions.
Assessment of Specificity and Off-Target Effects of DL-TBOA
DL-TBOA is generally considered to display high selectivity for EAATs over ionotropic and metabotropic glutamate receptors. medchemexpress.commedchemexpress.comnih.govwikipedia.org This selectivity is crucial for its use as a tool to specifically investigate the role of glutamate transport without directly activating or blocking glutamate receptors.
However, the term "non-selective" is often applied to DL-TBOA in the context of its inhibition across the different EAAT subtypes (EAAT1-5), as it inhibits multiple subtypes, albeit with varying potencies. medchemexpress.commedchemexpress.comuni.lunih.govwikipedia.org While this broad inhibition makes it useful for globally blocking glutamate uptake mediated by multiple transporters, it also means that effects observed with DL-TBOA cannot be attributed to a single EAAT subtype.
Research has also explored potential off-target effects or context-dependent actions of DL-TBOA. For instance, studies in cancer cells have shown that DL-TBOA can differentially affect chemotherapy-induced cell death depending on the specific chemotherapeutic agent, suggesting potential interactions with other cellular pathways or transport mechanisms in that context. medchemexpress.com Additionally, high concentrations of DL-TBOA in vivo can lead to significant increases in extracellular glutamate, potentially causing excitotoxicity and neuronal damage, which is a consequence of its intended action but highlights the downstream effects of potent glutamate uptake inhibition.
Despite these considerations, DL-TBOA remains a valuable and widely used compound for studying glutamate transporter function due to its potent, competitive, and non-transportable inhibition of multiple EAAT subtypes and its relative selectivity over glutamate receptors. medchemexpress.commedchemexpress.comnih.govwikipedia.org Its use in conjunction with more selective inhibitors like DHK (EAAT2-selective) and UCPH101 (EAAT1-selective) allows for a more detailed pharmacological dissection of the roles of individual transporters.
Future Directions and Translational Perspectives in Dl Tboa Research
Unraveling the Molecular Mechanisms of EAAT Transport Modulation
Future research involving DL-TBOA continues to focus on a deeper understanding of the molecular mechanisms by which EAATs transport glutamate (B1630785) and how this transport is modulated. Studies utilizing techniques such as molecular dynamics simulations and electrophysiological experiments aim to elucidate the complex transport stoichiometry, including the coupled cotransport of sodium and protons and the counter-transport of potassium ions embopress.org. Understanding these fundamental mechanisms is crucial for comprehending how modulators like DL-TBOA interact with the transporter at a molecular level. The binding site of competitive inhibitors like DL-TBOA overlaps with the aspartate-binding site, and crystal structures of related transporters in complex with TBOA have provided insights into the conformational changes involved in transport and inhibition portlandpress.comwhiterose.ac.uk. Further research is needed to fully elucidate the mechanisms underlying the effects of DL-TBOA ontosight.ai.
Advancements in Developing Highly Selective EAAT Subtype Inhibitors
While DL-TBOA is a potent inhibitor of all EAAT subtypes, its lack of high selectivity presents limitations for precisely dissecting the roles of individual transporters tocris.comfishersci.combio-techne.comrndsystems.com. A significant future direction is the development of highly selective inhibitors for specific EAAT subtypes. This involves the synthesis and characterization of novel compounds, often based on scaffolds similar to aspartate or TBOA, but with modifications to enhance selectivity researchgate.netacs.org. Computational methods, such as high-throughput virtual screening and homology modeling, are being applied to identify potential selective modulators by targeting specific binding pockets on EAAT subtypes, particularly EAAT2 nih.govnih.gov. The development of truly selective EAAT3 inhibitors has been a recent advancement, highlighting the ongoing nature of this endeavor frontiersin.org.
Research findings have demonstrated the varying inhibitory potencies of DL-TBOA across EAAT subtypes.
| EAAT Subtype | IC50 (μM) | Ki (μM) ([3H]-d-Asp uptake) | Km (μM) (FLIPR Membrane Potential Assay) |
| EAAT1 | 70 tocris.comrndsystems.commedchemexpress.com | 9.3 tocris.comrndsystems.com | 2.8 tocris.comrndsystems.com |
| EAAT2 | 6 tocris.comrndsystems.commedchemexpress.com | 2.2 tocris.comrndsystems.com | 0.59 tocris.comrndsystems.com |
| EAAT3 | 6 tocris.comrndsystems.commedchemexpress.com | 2.9 tocris.comrndsystems.com | 1.8 tocris.comrndsystems.com |
| EAAT4 | - | 4.4 tocris.comrndsystems.commedchemexpress.com | - |
| EAAT5 | - | 3.2 tocris.comrndsystems.commedchemexpress.com | - |
Note: IC50 values are competitive, non-transportable blocker values. Ki values are from [3H]-d-Asp uptake assays in HEK293 cells expressing human EAATs. Km values are from a FLIPR Membrane Potential (FMP) assay.
Analogs of TBOA, such as TFB-TBOA, have shown increased potency and selectivity for certain subtypes compared to DL-TBOA researchgate.netaimspress.comacs.org.
Investigating DL-TBOA's Role in Complex Neurological Systems and Behavior
DL-TBOA is a valuable tool for investigating the role of EAATs in complex neurological systems and behavior ontosight.ai. By inhibiting glutamate uptake, DL-TBOA can lead to increased extracellular glutamate concentrations, affecting synaptic transmission and neuronal excitability ontosight.aiapexbt.com. This property allows researchers to study the consequences of impaired glutamate clearance in various contexts. Studies have used DL-TBOA to investigate its effects on synaptic activity, learning, and memory ontosight.ai. For instance, intrahippocampal injections of DL-TBOA have been used to confirm the role of extrasynaptic NMDA receptors in memory dysfunction in mouse models mdpi.com. DL-TBOA has also been used to study synaptic retuning and its implications for psychiatric disorders biorxiv.org. The effects of DL-TBOA on extracellular glutamate levels and subsequent neuronal responses are critical for understanding the dynamics of glutamatergic neurotransmission in intact circuits apexbt.com.
Potential as a Research Tool for Understanding Pathophysiological Processes
DL-TBOA serves as an important research tool for understanding pathophysiological processes where glutamate dysregulation is implicated scbt.comnih.gov. Its ability to block glutamate uptake allows researchers to mimic conditions of elevated extracellular glutamate, which are associated with excitotoxicity and various neurological disorders ontosight.aiapexbt.com. This includes investigating the role of EAATs in neurodegenerative conditions, stroke, and brain trauma ontosight.aiscbt.comresearchgate.netresearchgate.net. DL-TBOA has been used in studies examining neuronal damage induced by elevated glutamate apexbt.com. It also helps in delineating the role of glutamate in neuronal growth and maturation in developmental biology research scbt.com. Furthermore, EAAT inhibitors like DL-TBOA are used in computational models to simulate neuronal responses under altered glutamate conditions scbt.com.
Exploring Novel Therapeutic Avenues Through EAAT Modulation
The understanding gained from using DL-TBOA and other EAAT modulators is paving the way for exploring novel therapeutic avenues. While direct EAAT inhibition by compounds like DL-TBOA can lead to excitotoxicity under normal conditions, modulating EAAT function, particularly enhancing glutamate uptake, holds therapeutic potential for diseases characterized by excessive extracellular glutamate frontiersin.orgscbt.comresearchgate.net. Research is focused on identifying compounds that can increase EAAT expression or enhance their activity, such as positive allosteric modulators frontiersin.orgresearchgate.net. These approaches aim to restore proper glutamate homeostasis and protect against excitotoxicity researchgate.net. The development of selective modulators is crucial for targeting specific EAAT subtypes involved in particular disease states nih.govnih.gov. The potential of modulating EAATs for treating conditions like neuropathic pain and neurodegenerative diseases is an active area of research nih.govresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
